molecular formula C₁₈H₁₁D₂₃O₆ B148407 1,4-Anhydro-D-glucitol 6-dodecanoate CAS No. 5959-89-7

1,4-Anhydro-D-glucitol 6-dodecanoate

Cat. No. B148407
CAS RN: 5959-89-7
M. Wt: 346.5 g/mol
InChI Key: LWZFANDGMFTDAV-CYGHRXIMSA-N
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Description

1,4-Anhydro-D-glucitol 6-dodecanoate is a chemical compound with the molecular formula C18H34O6 . It has an average mass of 346.459 Da and a monoisotopic mass of 346.235535 Da . It is also known by other names such as 3,6-Anhydro-1-O-dodecanoyl-D-glucitol .


Molecular Structure Analysis

The molecular structure of 1,4-Anhydro-D-glucitol 6-dodecanoate consists of 18 carbon atoms, 34 hydrogen atoms, and 6 oxygen atoms . The structure includes 4 defined stereocentres .

properties

IUPAC Name

[(2S)-2-[(2R,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZFANDGMFTDAV-CYGHRXIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Anhydro-D-glucitol 6-dodecanoate

CAS RN

5959-89-7
Record name 1,4-Anhydro-D-glucitol 6-dodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucitol, 1,4-anhydro-, 6-dodecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-anhydro-D-glucitol 6-dodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-ANHYDRO-D-GLUCITOL 6-DODECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I83YVS58E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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